Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGGYIBIGOOVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974201 | |
| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-78-6, 5866-54-6 | |
| Record name | 77156-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 77156-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77156-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 4 Hydroxy 6 Methoxyquinoline 3 Carboxylate and Its Analogues
Classical and Modern Synthetic Approaches
The construction of the quinoline (B57606) ring system can be achieved through various synthetic routes, many of which are named reactions that have been established for over a century. These methods typically involve the condensation and subsequent cyclization of anilines with carbonyl compounds.
Condensation Reactions in Quinoline Synthesis
Condensation reactions are fundamental to the formation of the quinoline nucleus. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water or ethanol (B145695). Several classical methods rely on this principle:
Combes quinoline synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone in the presence of an acid catalyst.
Doebner–von Miller reaction: This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically catalyzed by a strong acid.
Friedländer synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov
These condensation reactions provide a versatile platform for accessing a wide range of substituted quinolines by varying the starting aniline and carbonyl compounds.
Cyclization Methods for Quinoline Ring Formation
The cyclization step is the key ring-forming process in quinoline synthesis. Following the initial condensation, an intramolecular reaction leads to the formation of the heterocyclic ring. The specific conditions for cyclization can vary significantly depending on the chosen synthetic route and the substituents on the reacting molecules.
Commonly employed cyclization strategies include:
Thermal cyclization: In many quinoline syntheses, the intermediate formed after condensation is heated, often in a high-boiling solvent, to induce cyclization.
Acid-catalyzed cyclization: Strong acids are frequently used to promote the intramolecular cyclization, particularly in reactions like the Combes and Doebner-von Miller syntheses.
Photochemical cyclization: Certain synthetic pathways can utilize light to initiate the ring-closing reaction.
Gould–Jacobs Cyclization and its Application
The Gould-Jacobs reaction is a particularly relevant and widely used method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, including ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. wikipedia.org This reaction involves two key steps:
Condensation: An aniline derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. In the case of this compound synthesis, the starting aniline is p-anisidine. The reaction proceeds via a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the aniline.
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is then heated to a high temperature, typically in a high-boiling inert solvent like diphenyl ether or Dowtherm A, to effect a 6-electron electrocyclization. mdpi.com This is followed by the elimination of ethanol to yield the final quinoline product.
The Gould-Jacobs reaction is highly effective for anilines bearing electron-donating groups, such as the methoxy (B1213986) group in p-anisidine, at the meta-position relative to the amino group, which directs the cyclization. wikipedia.org
| Step | Reactants | Key Transformation |
| 1. Condensation | p-Anisidine, Diethyl ethoxymethylenemalonate | Formation of Ethyl 2-((4-methoxyphenyl)amino)methylenemalonate |
| 2. Cyclization | Ethyl 2-((4-methoxyphenyl)amino)methylenemalonate | Intramolecular ring closure with elimination of ethanol |
Microwave irradiation has been explored as a modern approach to accelerate the Gould-Jacobs reaction, often leading to higher yields and significantly shorter reaction times compared to conventional heating. ablelab.euresearchgate.net
Functional Group Interconversion and Derivatization Strategies
Once the this compound core has been synthesized, further structural diversity can be achieved through functional group interconversion and derivatization. These strategies are crucial for developing analogues with modified properties.
The primary functional groups available for modification in the target molecule are the 4-hydroxy group, the 3-ethyl carboxylate, and the aromatic ring.
Reactions of the 4-Hydroxy Group: The hydroxyl group can undergo O-alkylation to introduce various alkyl or aryl groups.
Reactions of the 3-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides through coupling reactions with different amines. researchgate.net
Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
A summary of potential derivatization reactions is presented below:
| Functional Group | Reagent/Condition | Product Type |
| 4-Hydroxy | Alkyl halide, Base | 4-Alkoxyquinoline |
| 3-Ethyl carboxylate | NaOH, H₂O then SOCl₂, Amine | 3-Carboxamide |
| Quinoline Ring | Nitrating agent | Nitroquinoline derivative |
These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds.
Green Chemistry Principles in this compound Synthesis
Traditional methods for quinoline synthesis often involve harsh reaction conditions, such as high temperatures and the use of toxic solvents and strong acids, which are not environmentally benign. researchgate.net The application of green chemistry principles aims to address these shortcomings by developing more sustainable synthetic routes.
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing high-boiling, difficult-to-remove solvents like diphenyl ether with more environmentally friendly alternatives is a primary goal.
Energy Efficiency: Microwave-assisted synthesis is a prominent example of improving energy efficiency. researchgate.net Microwave heating can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption.
Catalysis: The use of reusable or non-toxic catalysts can improve the atom economy and reduce waste.
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation.
For instance, a greener version of the Gould-Jacobs reaction could involve solvent-free microwave irradiation for the initial condensation, followed by a thermally efficient cyclization step. researchgate.net The development of such processes is crucial for the sustainable production of valuable quinoline derivatives.
Mechanistic Insights into the Biological Actions of Ethyl 4 Hydroxy 6 Methoxyquinoline 3 Carboxylate
Interaction with Molecular Targets
The efficacy of many quinolone-based compounds is determined by their ability to bind with high affinity to specific enzymes or receptors. Research into Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and related molecules has focused on elucidating these primary interactions.
The primary mechanism of action for the 4-hydroxyquinolone class of compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov
DNA Gyrase: Derivatives of 4-hydroxyquinoline-3-carboxylic acid are recognized as effective inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, repair, and recombination. mdpi.com Their inhibitory action prevents the duplication of bacterial DNA. mdpi.com Specifically, these compounds often target the ATPase site of the DNA gyrase B subunit (GyrB). nih.govunivie.ac.at The 4-hydroxy-2-quinolone fragment is considered essential for this binding and inhibitory activity. nih.govunivie.ac.at
Molecular docking and structure-activity relationship (SAR) studies on related N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have provided insights into the binding mode. The 4-hydroxyl group and the carbonyl group of the quinolone core are critical for forming hydrogen bonds with key amino acid residues like Glu58, Arg84, and Arg144 in the ATP binding site of GyrB. nih.gov SAR studies have also shown that substitutions on the quinoline (B57606) ring significantly influence potency. Notably, the presence of an electron-donating group, such as a methoxy (B1213986) (MeO) group at the 6-position, is favorable for GyrB inhibition. nih.govunivie.ac.at For instance, a related carboxamide analog with a 6-MeO group (compound f4 ) demonstrated potent inhibition against S. aureus GyrB with a half-maximal inhibitory concentration (IC₅₀) of 0.31 μM. nih.govunivie.ac.at
Table 1: Inhibitory Activity of 4-Hydroxy-2-quinolone-3-carboxamide Analogs against S. aureus DNA Gyrase B (GyrB) nih.govunivie.ac.at
| Compound ID | Substitution | GyrB IC₅₀ (μM) |
| f1 | Unsubstituted | 1.21 |
| f4 | 6-MeO | 0.31 |
| f6 | 6-CF₃ | 0.81 |
| f8 | 7-MeO | 7.90 |
| f10 | 8-Cl | 9.70 |
| f12 | 8-MeO | 0.878 |
FtsZ, COMT, AChE, and MAO-B: While the 4-hydroxyquinoline (B1666331) scaffold is well-studied for its effects on DNA gyrase, specific enzyme inhibition studies directly linking this compound to other targets such as the cell division protein FtsZ, Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), or Monoamine Oxidase B (MAO-B) are not prominent in the available scientific literature. Although inhibitors for these enzymes containing different heterocyclic cores have been developed, the specific activity of the target compound against them has not been established. nih.govnih.govnih.gov
Information regarding the interaction of this compound with specific cellular receptors through formal binding assays is limited in published research. The primary focus of mechanistic studies for this class of compounds has been on enzyme inhibition rather than receptor-ligand interactions.
Cellular and Subcellular Mechanisms
The inhibition of molecular targets by this compound translates into significant effects on cellular processes, particularly those essential for pathogen survival and proliferation.
The most direct and well-documented cellular consequence of the action of 4-hydroxyquinoline-3-carboxylic acid derivatives is the disruption of bacterial DNA synthesis. mdpi.com By inhibiting DNA gyrase, these compounds prevent the enzyme from introducing negative supercoils into DNA and relaxing positive supercoils, which are essential processes for initiating DNA replication and transcription. nih.gov This enzymatic blockade leads to a rapid halt in DNA synthesis, which in turn inhibits bacterial cell division and leads to cell death. mdpi.com The mechanism involves the formation of a cooperative drug-DNA binding complex with the gyrase enzyme, stabilizing the DNA strand breaks created by the enzyme and preventing re-ligation. nih.gov
While the primary antibacterial action is due to the inhibition of DNA synthesis, some quinoline derivatives have been investigated for their ability to induce apoptosis in eukaryotic cells, a property relevant to anticancer research. For example, certain 4-hydroxy-3-methoxyphenyl substituted tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.net However, specific studies detailing the induction of oxidative stress or the activation of apoptosis pathways in either bacterial or eukaryotic cells by this compound are not extensively documented.
Metal Chelation Properties and Biological Relevance
The chemical structure of this compound possesses features that suggest a potential for metal chelation. The presence of a hydroxyl group at the 4-position and a carbonyl group from the ester at the 3-position creates a bidentate ligand site. This arrangement of a hydroxyl and a carbonyl group in a beta-position relative to each other is a classic motif for chelating divalent and trivalent metal ions.
This chelating ability can be biologically relevant. Many essential enzymes, including bacterial metalloenzymes, require metal ions such as Fe²⁺, Zn²⁺, or Mg²⁺ as cofactors for their catalytic activity. A compound capable of sequestering these ions could potentially inhibit such enzymes by depriving them of their necessary cofactor. While this represents a plausible secondary mechanism of action, direct experimental studies confirming the metal-chelating properties and the resulting biological consequences for this compound have not been specifically reported.
Structure Activity Relationship Sar Studies of Ethyl 4 Hydroxy 6 Methoxyquinoline 3 Carboxylate Analogues
Influence of Substituents on Quinoline (B57606) Core Activity
The quinoline ring system is considered a "privileged structure" in drug discovery, capable of binding to diverse biological targets. mdpi.com The activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic core. For instance, the introduction of a sulfur atom at the C2 position of the quinoline moiety has been shown to increase antibacterial activity. mdpi.com
SAR studies on related quinoline-3-carboxamides (B1200007) have highlighted the importance of the electronic properties of substituents. Research on these analogues as potential inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response pathway, suggested that the presence of electron-donating groups on the quinoline core is important for cytotoxic activity against cancer cell lines. nih.gov This indicates that modulating the electron density of the quinoline ring system is a viable strategy for tuning biological efficacy.
Furthermore, the substitution pattern on the quinoline core can direct the compound's primary biological target. Different substitution patterns can lead to compounds with activities ranging from antibacterial and anticancer to neuroprotective. mdpi.com For example, a series of 4-N-phenylaminoquinoline derivatives were synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's disease therapy, demonstrating that substituents directing interaction with specific enzyme sites are critical for activity. nih.gov
Table 1: Influence of Quinoline Core Substitutions on Biological Activity
| Compound Class | Substitution | Observed Biological Activity | Reference |
| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates | Sulfur at C2 | Increased antibacterial activity | mdpi.com |
| Quinoline-3-carboxamides | Electron-donating groups | Enhanced cytotoxicity (ATM kinase inhibition) | nih.gov |
| 4-N-phenylaminoquinolines | Phenylamino group at C4 | Cholinesterase inhibition | nih.gov |
Impact of Ester Group Modifications at Position 3
The ethyl carboxylate group at the C3 position is a key site for chemical modification and has a significant impact on the molecule's reactivity and biological profile. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates are recognized as potent acylating agents, readily reacting with various amines to form the corresponding amides in high yields. researchgate.net This reactivity allows for the synthesis of large libraries of amide derivatives for SAR exploration.
Modification of the C3 ester to an amide functionality is a common strategy to improve biological activity. For instance, converting the ester to N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides resulted in analogues with significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. mdpi.com The nature of the substituent on the amide nitrogen is critical; replacing a fluoro substituent with a hydroxyl group on an N-phenyl ring led to moderate antioxidant activity, while a methyl substituent resulted in lower activity. mdpi.com
Studies on related heterocyclic systems, such as 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, have also shown that converting the ethyl ester at position 3 into a series of toluidides and xylidides can produce compounds with high analgesic activity. mdpi.com This underscores the general principle that the C3 position is a critical "handle" for modifying the pharmacological properties of this class of compounds.
Table 2: Effect of C3-Ester/Amide Modifications on Biological Activity
| Parent Scaffold | C3-Modification | Resulting Activity | Reference |
| 4-hydroxy-2-quinolone | N-phenyl-6-chloro carboxamide | Cytotoxicity against cancer cells | mdpi.com |
| 4-hydroxy-2-quinolone | N-(p-fluoro-phenyl) carboxamide | Significant antioxidant activity | mdpi.com |
| 4-hydroxy-2-quinolone | N-(p-methyl-phenyl) carboxamide | Lower antioxidant activity | mdpi.com |
| 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine | Toluidides and Xylidides | Potent analgesic activity | mdpi.com |
Significance of Hydroxyl and Methoxy (B1213986) Substitutions at Positions 4 and 6
The hydroxyl group at the C4 position and the methoxy group at the C6 position play crucial roles in defining the chemical and biological properties of the parent molecule. The 4-OH group is known to participate in the formation of stable intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. researchgate.netresearchgate.net
The relative positioning of hydroxyl and methoxy groups can be decisive for biological activity. researchgate.net In studies of related hydroquinolines, derivatives with a hydroxyl or alkoxy group at the C6 position exhibited high antiradical activity. researchgate.net The high activity of 6-alkoxy substituted hydroquinolines is attributed to the conjugation between the lone electron pairs of the nitrogen and oxygen atoms in the para-position, which stabilizes the aminyl radical formed during radical scavenging reactions. researchgate.net This suggests the C6-methoxy group in Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is likely a key contributor to potential antioxidant properties.
Table 3: Role of Hydroxyl and Methoxy Groups in Activity
| Substituent | Position | Observed Effect/Role | Reference |
| Hydroxyl (-OH) | C4 | Formation of intramolecular hydrogen bonds, influencing reactivity | researchgate.netresearchgate.net |
| Methoxy (-OCH₃) / Alkoxy | C6 | High antiradical activity due to electronic conjugation | researchgate.net |
| Methoxy (-OCH₃) | General | Modulates intermolecular interactions and molecular polarity | rsc.org |
Effects of Halogenation and Alkyl/Alkoxy Chain Variations
Introducing halogens or varying the length of alkyl/alkoxy chains are common medicinal chemistry strategies to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.
Halogenation, particularly at the C6 position, has been shown to be beneficial for anticancer activity. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrated significant toxicity against human colon cancer cell lines. mdpi.com This highlights that introducing an electron-withdrawing halogen at this position can be a favorable modification.
Variations in the length of alkyl or alkoxy chains attached to the quinoline scaffold also have a profound effect on biological activity. In a study of 4-N-phenylaminoquinoline derivatives, the length of the methylene (B1212753) linker chain between the quinoline core and a morpholine (B109124) group was critical for anti-cholinesterase activity. Derivatives with a two-carbon (ethyl) linker showed better inhibition of the enzyme acetylcholinesterase (AChE) than those with three- or four-carbon linkers. nih.gov Similarly, in a different class of compounds, the elongation of an aliphatic side chain from methyl to propyl increased the potency of dopamine (B1211576) uptake inhibition, demonstrating an optimal chain length for activity. ub.edu Furthermore, studies on 6-ethoxylated hydroquinolines showed high antiradical activity, suggesting that extending the methoxy group at C6 to an ethoxy group could be a viable strategy to enhance antioxidant properties. researchgate.net
Table 4: Impact of Halogenation and Alkyl/Alkoxy Chain Length on Activity
| Modification | Position/Location | Structural Change | Effect on Activity | Reference |
| Halogenation | C6 | Introduction of Chlorine (-Cl) | Enhanced anticancer cytotoxicity | mdpi.com |
| Alkyl Chain Variation | Linker | 2-methylene vs. 3- or 4-methylene | 2-carbon linker showed better AChE inhibition | nih.gov |
| Alkyl Chain Variation | Side Chain | Elongation from methyl to propyl | Increased dopamine uptake inhibition potency | ub.edu |
| Alkoxy Chain Variation | C6 | Ethoxy (-OCH₂CH₃) group | High antiradical activity | researchgate.net |
Computational Chemistry and Molecular Modeling in the Study of Ethyl 4 Hydroxy 6 Methoxyquinoline 3 Carboxylate
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, NBO)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate molecular structure, stability, and electronic characteristics. dergipark.org.trdergipark.org.tr
Density Functional Theory (DFT) studies on related quinoline (B57606) structures, such as 4-hydroxyquinoline (B1666331) derivatives, have been performed using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)). researchgate.netijcce.ac.ir These calculations help determine optimized molecular geometries, vibrational frequencies, and the distribution of electron density. For instance, theoretical studies on the tautomeric stability of 4-hydroxyquinoline derivatives have successfully used DFT to identify the most stable forms in different solvent environments. researchgate.net Similar calculations on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate were used to interpret the regioselectivity of methylation reactions. mdpi.com
Frontier Molecular Orbitals (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity. scirp.org For the parent quinoline molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV, indicating that charge transfer can occur within the molecule. scirp.org This type of analysis for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate would reveal how the substituents (hydroxy, methoxy (B1213986), and ethyl carboxylate groups) modulate its electronic properties and reactivity.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.646 | Electron-donating ability |
| LUMO Energy | -1.816 | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | -4.83 | Chemical reactivity and stability |
Note: Data is for the parent quinoline compound as a reference. scirp.org Values for the title compound would be influenced by its specific substitutions.
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between atoms. It examines charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from these effects. dergipark.org.trpnrjournal.com In studies of similar heterocyclic systems, NBO analysis has been used to investigate the stability conferred by interactions between donor (lone pair) and acceptor (antibonding) orbitals. ijcce.ac.irnih.gov For this compound, NBO calculations could elucidate the stabilization energy associated with electron delocalization from the oxygen lone pairs of the hydroxy and methoxy groups into the quinoline ring system.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is widely used to predict the binding affinity and mode of action of potential drug candidates.
While specific docking studies for this compound are not widely published, research on analogous quinoline and quinazoline (B50416) derivatives demonstrates the utility of this approach. These studies show that the quinoline scaffold is a versatile pharmacophore that can interact with a range of biological targets. nih.gov
For example, a new 4-hydroxy-2-quinolone analogue was studied as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), a target in lung cancer. mdpi.com The docking simulation predicted a strong binding affinity with a docking score of -8.054 kcal/mol and identified key hydrogen bond interactions with Met1199 and Glu1197 residues in the ALK active site. mdpi.com Similarly, derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been identified as potential inhibitors of Hepatitis B Virus (HBV) replication through molecular docking simulations. mdpi.comnih.gov
| Compound Class | Protein Target | Docking Score (kcal/mol) | Potential Application |
|---|---|---|---|
| 4-Hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | -8.054 | Anticancer mdpi.com |
| Ethyl 6-chloroquinoline-4-carboxylate derivative | Farnesyltransferase (FTase) | -10.11 | Antimalarial researchgate.net |
| Quinazolinone derivative | E. coli (PDB: 6IGF) | -6.8 | Antimicrobial researchgate.net |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | HBV Capsid Protein | Not specified | Antiviral (HBV) nih.gov |
These studies suggest that this compound could be docked against various kinases, viral proteins, or bacterial enzymes to predict its potential therapeutic applications. The hydroxy, methoxy, and ester groups would be expected to form specific hydrogen bonds and hydrophobic interactions within a target's binding pocket, guiding the prediction of its biological activity.
Conformational Analysis and 3D Structure Elucidation
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable, low-energy conformers is critical, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.
For flexible molecules like this compound, which has rotatable bonds in its ethyl ester side chain, theoretical calculations are essential. A conformational analysis of the closely related Ethyl 4-chloro-7-iodoquinoline-3-carboxylate was performed using DFT calculations. researchgate.net The study focused on the potential energy surface related to the rotation of the carboxylic ester group, revealing that conformers with a trans configuration were high-energy forms due to steric hindrance. The most stable conformers were those where the ester group adopted an anti orientation. researchgate.net A similar analysis for this compound would be crucial to determine its preferred 3D structure in solution.
Pharmacophore Modeling and De Novo Drug Design
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for the quinoline-3-carboxylate scaffold can be developed using two main approaches:
Ligand-Based Modeling: If a set of molecules with known activity against a specific target is available, their common structural features can be aligned to create a pharmacophore model. This model represents the key features required for biological activity.
Structure-Based Modeling: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), the key interaction points within its binding site can be mapped out to generate a pharmacophore hypothesis.
The quinoline-3-carboxylate framework itself is recognized as an important pharmacophore in the development of anticancer agents. nih.gov A model for this class of compounds would likely include a hydrogen bond acceptor (the carbonyl oxygen of the ester), a hydrogen bond donor (the 4-hydroxy group), and the aromatic quinoline ring system for hydrophobic and π-π stacking interactions.
Once a pharmacophore model is established, it can be used in de novo drug design to build new molecules from scratch that fit the model's features. It can also be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the desired pharmacophoric pattern and are therefore likely to be active against the target of interest. researchgate.net
Applications Beyond Medicinal Chemistry
Role as a Building Block in Organic Synthesis
The 4-hydroxyquinoline (B1666331) framework is a privileged structure that serves as a foundational template for constructing more complex molecules. Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate acts as a key intermediate, or building block, in multi-step synthetic pathways.
The reactivity of the 4-hydroxyquinoline core allows for various chemical modifications. For instance, the synthesis of different derivatives is often achieved through reactions like the Conrad–Limpach reaction, which involves reacting an aniline (B41778) with an acetoacetic ester. nih.gov This versatility enables chemists to introduce a wide range of functional groups onto the quinoline (B57606) scaffold, thereby creating libraries of new compounds with tailored properties. The ability to selectively functionalize different positions on the quinoline ring is crucial for diversity-oriented synthesis, a strategy used to generate extensive collections of structurally diverse molecules. chemrxiv.org
Research on related 4-hydroxyquinoline derivatives demonstrates their role as crucial intermediates. For example, derivatives can be synthesized through methods like the Doebner hydrogen-transfer reaction, which allows for the creation of various substituted quinolines. nih.gov The strategic modification of the 4-hydroxyquinoline template is instrumental in developing compounds for a wide array of applications. chemrxiv.org
Potential in Agricultural Chemistry (e.g., Pesticides, Herbicides)
The biological activity of quinoline derivatives extends to the agricultural sector, where they have shown promise, particularly as coccidiostats for poultry. Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, is a major economic concern in the poultry industry. google.com
A range of 4-hydroxyquinoline-3-carboxylate derivatives have been developed and patented for their effectiveness in controlling this disease. google.comgoogle.com These compounds, often referred to as quinolone coccidiostats, act by inhibiting the development of the parasite's early life stages (sporozoites) in the chicken's intestine. google.comnih.gov
While this compound itself is not a commercialized coccidiostat, its structural analogs have demonstrated significant activity. The efficacy of these compounds is highly dependent on the substituents attached to the quinoline ring. For instance, the compound decoquinate, a well-known anticoccidial agent, is a 4-hydroxyquinoline derivative. nih.gov Patents reveal that modifications to the alkoxy groups at the 6- and 7-positions of the quinoline nucleus directly influence the anticoccidial potency. google.com For example, ethyl 4-hydroxy-6,7-di-isobutoxy-3-quinoline carboxylate (buquinolate) is noted as one of the most active compounds in this class. google.com This highlights the potential of the core scaffold of this compound as a basis for developing new and effective agents in veterinary and agricultural applications.
Stabilizing Effects in Material Science (e.g., Light Stabilizers, Antioxidants)
The degradation of polymeric materials due to exposure to light, heat, and oxygen is a significant challenge in material science. google.comwikipedia.org This degradation can lead to undesirable changes in the material's properties, including loss of strength, discoloration, and reduced lifespan. wikipedia.org Chemical additives known as polymer stabilizers are used to inhibit or slow these degradation processes. wikipedia.org
Derivatives of 4-hydroxyquinoline-3-carboxylic acid, including structures closely related to this compound, have been identified as a novel class of stabilizers. google.com These compounds have been shown to provide outstanding protection for organic materials against the damaging effects of light, heat, and oxygen. google.com
Their stabilizing effect is attributed to their ability to absorb ultraviolet (UV) radiation, which is a primary driver of photodegradation. google.comspecialchem.com By absorbing harmful UV rays and dissipating the energy, these compounds protect the polymer matrix. google.comspecialchem.com This class of stabilizers can be either mixed into the material or applied to its outer layer. They are suitable for protecting a variety of organic materials, such as plastics, paints, varnishes, and oils. google.com Furthermore, research into quinoline derivatives has also highlighted their potential as antioxidants, which function by scavenging free radicals that cause oxidative degradation. researchgate.netnih.govnih.gov This dual functionality as both UV absorbers and potential antioxidants makes the 4-hydroxyquinoline-3-carboxylate scaffold a promising area for the development of advanced material stabilizers.
Data Overview
| Application Area | Function | Related Active Compounds |
| Organic Synthesis | Versatile scaffold, Synthetic intermediate | Substituted 4-hydroxyquinolines |
| Agricultural Chemistry | Coccidiostat (Anti-parasitic) | Decoquinate, Buquinolate |
| Material Science | Light Stabilizer, UV Absorber, Antioxidant | 2-hydroxybenzophenones, Phenolic benzotriazoles |
Future Directions and Research Gaps for Ethyl 4 Hydroxy 6 Methoxyquinoline 3 Carboxylate
Exploration of Novel Synthetic Pathways
The advancement of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a therapeutic agent is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods for quinoline (B57606) synthesis are well-established, future research should focus on innovative approaches that offer improved yields, scalability, and the potential for structural diversification.
Key areas for exploration include:
Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields.
Flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and more consistent production.
Catalytic methods: The development of novel catalysts could enable more efficient and environmentally friendly synthetic routes.
A significant research gap exists in the comparative analysis of different synthetic routes for this specific molecule. A systematic study evaluating the efficiency, cost-effectiveness, and environmental impact of various synthetic strategies would be invaluable for its future development.
Broadening the Spectrum of Biological Activity Investigations
Currently, the biological profile of this compound is not fully characterized. While the 4-hydroxyquinoline-3-carboxylic acid scaffold is associated with antibiotic properties through the inhibition of DNA gyrase, a comprehensive screening of this specific ester derivative against a wider range of biological targets is warranted. mdpi.com
Future investigations should include:
Antimicrobial screening: Testing against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.
Antiviral activity: Evaluation against a range of viruses, building on findings that some quinoline derivatives show potential as inhibitors of viruses like Hepatitis B. mdpi.com
Anticancer properties: Screening against various cancer cell lines, as the related 4-hydroxy-2-quinolinone structure has shown cytotoxic effects. mdpi.com
Enzyme inhibition assays: Investigating its potential as an inhibitor of clinically relevant enzymes.
A significant gap is the lack of high-throughput screening data for this compound. A comprehensive screening campaign would be instrumental in identifying novel therapeutic applications.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide crucial insights into its behavior at a molecular level.
Future research should employ:
Quantum chemical calculations: To understand the electronic structure and reactivity of the molecule. mdpi.com
Molecular docking simulations: To predict its binding affinity and mode of interaction with various biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies: To build models that can predict the biological activity of novel derivatives. semanticscholar.org
A key research gap is the absence of a comprehensive computational model for this specific molecule that correlates its structural features with a broad range of biological activities.
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the target protein to design potent and selective inhibitors. semanticscholar.org Once promising biological targets for this compound are identified, SBDD can be employed to optimize its structure for improved efficacy.
The SBDD workflow should involve:
Identification and validation of biological targets.
Determination of the co-crystal structure of the compound with its target.
In silico design of new derivatives with enhanced binding affinity and selectivity.
Synthesis and biological evaluation of the designed compounds.
The primary research gap in this area is the lack of identified and structurally characterized biological targets for this specific molecule.
Integration with Combination Therapies
To address the complexity of diseases and the emergence of drug resistance, combination therapies are becoming increasingly important. Investigating the synergistic or additive effects of this compound with existing drugs could open up new therapeutic avenues.
Future research should focus on:
In vitro and in vivo studies to evaluate the efficacy of this compound in combination with standard-of-care drugs for various diseases.
Elucidation of the molecular mechanisms underlying any observed synergistic effects.
A major gap is the complete absence of data on the performance of this compound in combination with other therapeutic agents.
Q & A
Q. Spectroscopy :
- 1H NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while hydroxyl protons (exchangeable) are observed at δ ~12 ppm.
- 13C NMR : Carboxylate carbonyls resonate at δ ~165–170 ppm.
Elemental analysis : Confirms C, H, N, and O content within ±0.3% deviation .
Q. What physicochemical properties are critical for handling this compound?
- Methodological Answer : Key properties include:
- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO).
- Melting Point : Analogous quinoline carboxylates (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) melt at 250–270°C .
- Stability : Sensitive to light/moisture; store under inert gas (N) at 2–8°C .
Advanced Research Questions
Q. How can regioselectivity challenges in quinoline functionalization be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) direct substitution to specific positions. For methoxy/ethoxy groups, steric hindrance and solvent polarity (e.g., DMF vs. THF) modulate reactivity .
- Catalysis : Lewis acids (e.g., BF·EtO) enhance electrophilic substitution at the 6-position.
- Kinetic Control : Lower temperatures (0–25°C) favor meta-substitution, while higher temperatures (80–100°C) promote para-products .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
Cross-Validation : Compare NMR data with computational predictions (DFT calculations).
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies.
Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine challenging datasets .
Dynamic NMR : Resolve rotational barriers or tautomeric equilibria affecting spectral assignments .
Q. How can computational modeling predict bioactivity or reaction mechanisms?
- Methodological Answer :
- Molecular Docking : Screen against bacterial DNA gyrase (target for quinolone antibiotics) using AutoDock Vina.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity.
- DFT Calculations : Optimize transition states for key reactions (e.g., cyclization) using Gaussian 16 at B3LYP/6-31G(d) level .
Q. What crystallographic challenges arise with quinoline carboxylates, and how are they mitigated?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
